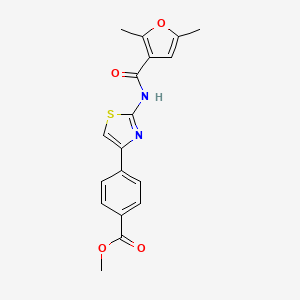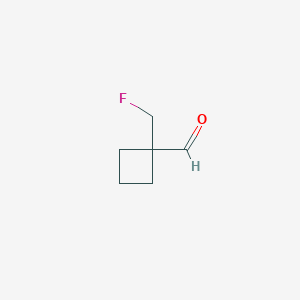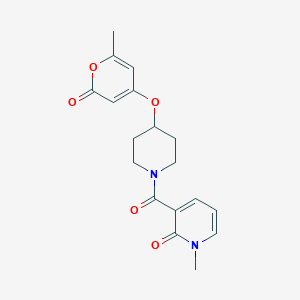
1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" is a synthetic organic compound with applications in various scientific domains, including chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" typically involves multi-step organic reactions. Each step focuses on building different parts of the molecule, often starting with simpler precursors and employing various chemical transformations such as esterification, cyclization, and coupling reactions under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrially, the production of this compound would likely follow a similar synthetic route but scaled up to batch or continuous processes. The challenge in the industrial setting includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Catalysts and automated reactors are often used to streamline production and minimize impurities.
化学反应分析
Types of Reactions: "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" can participate in various chemical reactions, including:
Oxidation: The compound can undergo oxidation, potentially at the pyridinone or piperidine ring, forming new functional groups.
Reduction: Reduction reactions might target the carbonyl groups or double bonds within the pyran ring.
Substitution: The presence of different functional groups allows for substitution reactions, which can modify the compound's properties.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution reaction.
Major Products Formed: The major products from these reactions will vary widely depending on the conditions and reagents used. Oxidation and reduction can lead to derivatives with hydroxyl, ketone, or aldehyde groups, while substitution can yield a wide range of analogs with different substituents.
科学研究应用
Chemistry: In chemistry, this compound serves as a model for studying reaction mechanisms and new synthetic methodologies. Its structure provides ample opportunity for developing new reactions and catalysts.
Biology: Biologically, "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" might be used in studying cellular processes due to its potential bioactivity. It can serve as a scaffold for designing new bioactive molecules.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery and development.
Industry: Industrially, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules for various applications.
作用机制
The compound's mechanism of action would depend on its specific application. Generally, it might interact with enzymes or receptors, modulating biological pathways. The pyridine and pyran rings, along with the carbonyl group, provide multiple sites for interactions with molecular targets.
相似化合物的比较
Similar Compounds:
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" can be compared to other compounds with similar structures, such as:
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2-one"
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2-ol"
"3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one"
Uniqueness: What sets "this compound" apart is its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity. Its distinct structure offers possibilities for selective interactions with targets, making it valuable for both synthetic and applied research.
So, what did you think? Was this article helpful?
属性
IUPAC Name |
1-methyl-3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-10-14(11-16(21)24-12)25-13-5-8-20(9-6-13)18(23)15-4-3-7-19(2)17(15)22/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUGJOSCTCRYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2969762.png)
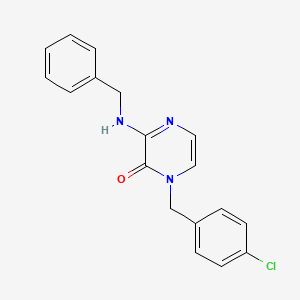
![N-benzyl-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/new.no-structure.jpg)
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969766.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2969768.png)
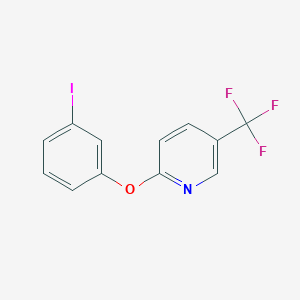

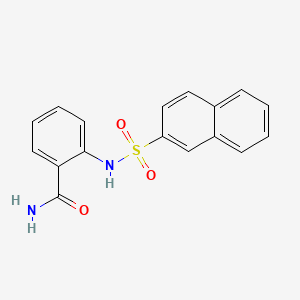
![5-Azaspiro[3.4]octane hydrochloride](/img/structure/B2969777.png)
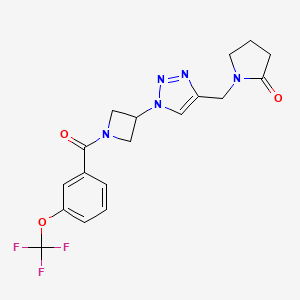
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2969780.png)

